An In-Depth Technical Guide to 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (6-fluoro-DMT)
An In-Depth Technical Guide to 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (6-fluoro-DMT)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), is a fluorinated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a member of the tryptamine class, it is of significant interest to the scientific community for its potential to modulate serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological profile of 6-fluoro-DMT, with a focus on its interactions with serotonin receptors. Detailed experimental protocols for its synthesis and relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.
Chemical Structure and Properties
6-fluoro-DMT is characterized by an indole core structure with a fluorine atom substituted at the 6-position of the benzene ring and a dimethylaminomethyl group attached to the 3-position of the indole.
Chemical Structure:

Nomenclature and Identifiers:
| Identifier | Value |
| Systematic IUPAC Name | 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine |
| Common Name | 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) |
| CAS Number | 1511-31-5 |
| Molecular Formula | C₁₂H₁₅FN₂ |
| Molecular Weight | 206.26 g/mol [1][2][3][4] |
Physicochemical Properties:
| Property | Value | Source |
| Physical State | Off-white solid | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectral Data:
Synthesis
The synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine can be achieved via a Mannich reaction from 6-fluoroindole.
Experimental Protocol: Synthesis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
This protocol is adapted from the literature and provides a reliable method for the gram-scale synthesis of the title compound.
Materials:
-
6-fluoroindole
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Formaldehyde (37% solution in water)
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Dimethylamine (40% solution in water)
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Acetic acid (glacial)
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Sodium hydroxide (3 M solution)
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate or magnesium sulfate
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Ice-water bath
-
Standard laboratory glassware
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid.
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Cool the solution in an ice-water bath.
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To the cold solution, add a 37% aqueous solution of formaldehyde (1.25 eq) followed by a 40% aqueous solution of dimethylamine (1.75 eq).
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Remove the ice bath and stir the reaction mixture at ambient temperature for approximately 2.5 hours.
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After the reaction is complete, cool the mixture again in an ice-water bath.
-
Carefully basify the reaction mixture to a pH of 10 using a 3 M sodium hydroxide solution. Monitor the pH using pH paper or a pH meter.
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Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate (4 x volume of the initial acetic acid).
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Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine as an off-white solid. A reported yield for a similar reaction is 92%.[5]
Logical Workflow for Synthesis:
Pharmacological Profile
6-fluoro-DMT is a serotonin receptor modulator, exhibiting activity as an agonist at 5-HT₂A and 5-HT₂C receptors.[1][2] The interaction with these receptors is believed to be the primary mechanism for the psychoactive effects of tryptamines.
Receptor Binding and Functional Activity:
While specific, high-quality quantitative data for 6-fluoro-DMT is limited in the public domain, it is reported to be a potent partial agonist of the serotonin 5-HT₂A receptor and a potent full agonist of the serotonin 5-HT₂C receptor.[1][2] In one study, it was found to be approximately three times less potent than DMT as a 5-HT₂A receptor agonist.[1] Fluorination of tryptamines can have varied effects on receptor affinity and activity.[5][6][7]
Signaling Pathways:
As an agonist of 5-HT₂A and 5-HT₂C receptors, 6-fluoro-DMT is expected to activate the Gq/11 signaling pathway. This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
5-HT₂A Receptor Signaling Pathway:
5-HT₂C Receptor Signaling Pathway:
Experimental Protocols for Pharmacological Characterization
To fully characterize the pharmacological profile of 6-fluoro-DMT, a series of in vitro and in vivo assays are recommended.
In Vitro Functional Assay: Calcium Flux
This assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gq-coupled receptors like 5-HT₂A and 5-HT₂C.
Experimental Protocol: Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.
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Cell culture medium (e.g., DMEM with 10% FBS).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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6-fluoro-DMT and a reference agonist (e.g., serotonin).
-
96-well, black, clear-bottom microplates.
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Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of 6-fluoro-DMT and the reference agonist in assay buffer.
-
Assay Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, inject the compound dilutions into the wells and continue recording the fluorescence to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow for Calcium Flux Assay:
In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice
The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the potential psychedelic-like effects of compounds.[8][9][10]
Experimental Protocol: Head-Twitch Response (HTR)
Materials:
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Male C57BL/6J mice.
-
6-fluoro-DMT dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
Video recording equipment or a trained observer.
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for a designated period before drug administration.
-
Drug Administration: Administer 6-fluoro-DMT via a chosen route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Observation: Immediately after administration, place the mice back into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).
-
Quantification: A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, video recordings can be analyzed. A head twitch is a rapid, side-to-side rotational movement of the head.[8][9]
-
Data Analysis: Analyze the dose-response relationship for the induction of head twitches.
Discussion and Future Directions
1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine is a valuable tool for probing the structure-activity relationships of fluorinated tryptamines and their interactions with serotonin receptors. The provided synthesis protocol allows for its accessible preparation. Its characterization as a 5-HT₂A and 5-HT₂C receptor agonist provides a foundation for further investigation into its pharmacological effects.
Future research should focus on obtaining comprehensive physicochemical and spectral data for this compound. Detailed in vitro pharmacological profiling, including receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) at a wider range of serotonin receptor subtypes and other potential off-target receptors, is crucial. Further in vivo studies beyond the head-twitch response are warranted to fully understand its behavioral and physiological effects. Such data will be invaluable for the rational design of novel serotonergic ligands with specific pharmacological profiles for potential therapeutic applications.
References
- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
- 10. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
